2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile
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Overview
Description
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups .
Scientific Research Applications
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 2-(1,2-diamino-6-oxo-1,6-dihydropyrimidin-4-yl)acetonitrile
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
Uniqueness
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
218921-35-8 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-(6-oxopyrimidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,4H2 |
InChI Key |
KSBJZNSAJHJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN(C1=O)CC#N |
Purity |
95 |
Origin of Product |
United States |
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